

Ozarelix Quantitative Data from Clinical Trials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ozarelix

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The following table summarizes key efficacy and safety data from Phase 2 clinical trials of **Ozarelix** in Benign Prostatic Hyperplasia (BPH) and prostate cancer.

| Indication | Dosing Regimen | Key Efficacy Endpoints | Key Safety Observations | Source / Citation |
|------------|----------------|------------------------|-------------------------|-------------------|
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| **Benign Prostatic Hyperplasia (BPH)** [1] | Intramuscular (IM) injection on Day 1 and Day 15 (e.g., 15 mg + 15 mg). | • **IPSS Improvement:** Significant improvement at 12 and 28 weeks vs. placebo. • **Qmax (Urine Flow):** Significant improvement. • **Duration of Effect:** Single dosing regimen maintained efficacy for 6 months. | • **Testosterone:** Transient decline, returned to baseline by ~6 weeks. • **Erectile Function:** No impact (IIEF-5 scores unchanged). • **Tolerability:** Well tolerated; no treatment-related serious adverse events reported. | Spectrum Pharma Phase 2 Update | | **Hormone-Dependent Prostate Cancer** [2] | 130 mg IM every four weeks. | • **Testosterone Suppression:** Continuous suppression to <0.5 ng/mL between Day 8 and Day 85. • **PSA Reduction:** ≥50% reduction from baseline in all patients. | Demonstrated to be safe and effective; met the primary endpoint of the study. | Spectrum Pharma Phase 2 Data |

Potential Sources of Data Variability

Based on the available data and general principles of peptide drug development, here are key areas to investigate for reproducibility issues:

- **1. Peptide Aggregation:** A study analyzing **Ozarelix** alongside other GnRH antagonists found that it forms aggregates that include acetate counterions within their structure [3]. This aggregation can directly impact drug release kinetics, stability, and bioactivity, potentially leading to significant batch-to-batch variability.
- **2. Pharmacokinetic and Dosing Factors:**
 - **Testosterone Flare:** As a GnRH antagonist, **Ozarelix** avoids the initial "testosterone flare" phenomenon associated with agonists [4]. This eliminates one major variable, but the **transient testosterone suppression** observed in BPH trials [1] must be carefully monitored in experimental models.
 - **Dosing Schedule:** The BPH trials used a specific loading dose regimen (injections on Day 1 and Day 15) to achieve a sustained effect [1]. Reproducibility depends on strict adherence to the validated dosing schedule.

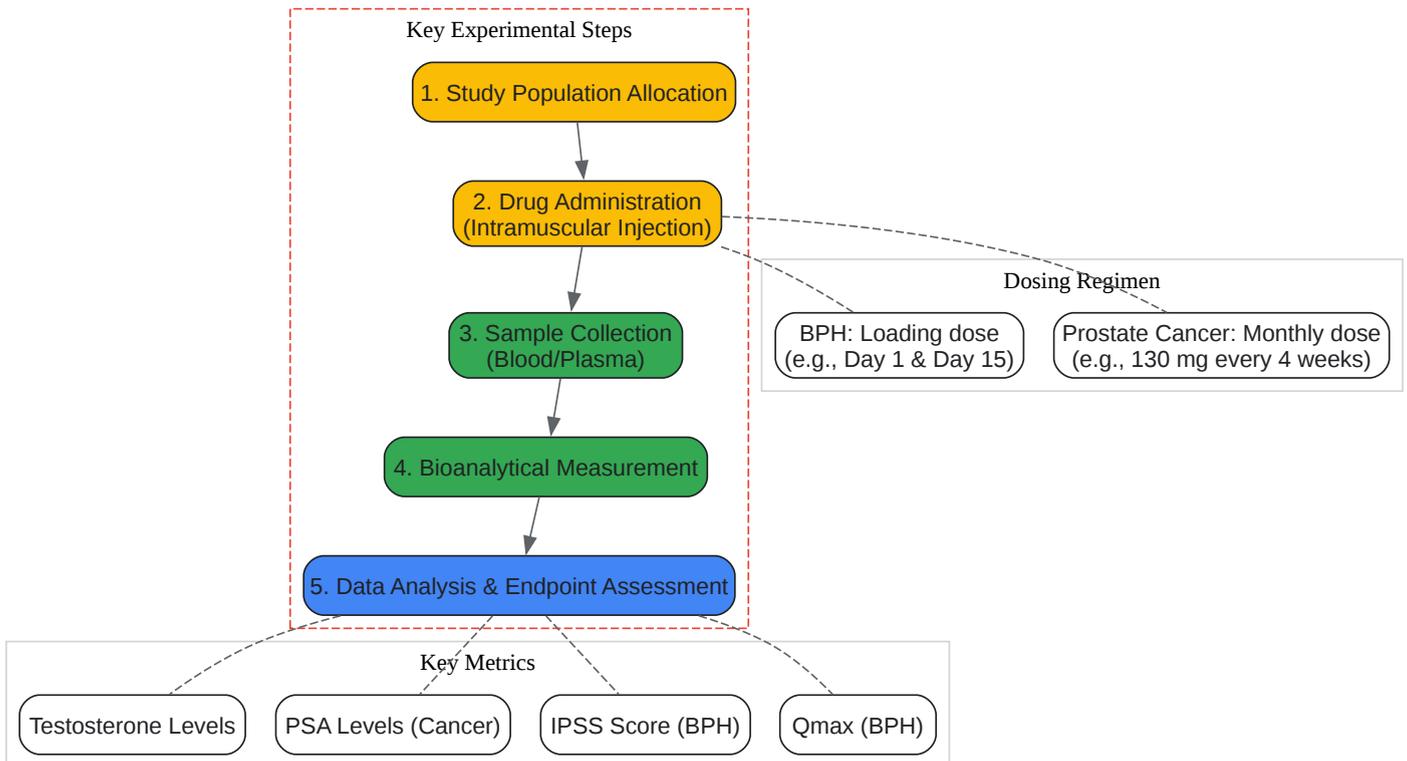
Experimental Design and Troubleshooting

To address these challenges, consider the following methodological approaches:

- **Monitoring Aggregation:**
 - **Technology:** Use **¹H NMR spectroscopy** and **all-atom molecular dynamics (AA-MD) simulations** [3].
 - **Application:** These tools can detect the presence and class of aggregates, quantify aggregation propensity, and provide insights into molecular-level interactions driving aggregation, which is crucial for formulation development.
- **Validating Pharmacological Effect:**
 - **Key Biomarkers:** Ensure your experimental setup includes monitoring of **testosterone levels** (to confirm suppression and subsequent recovery) and **PSA** (in prostate cancer models) as primary biomarkers of drug activity [2] [1].
 - **Control Groups:** Include appropriate control groups to account for natural hormonal fluctuations in your model system.

Key Experimental Protocol Outline

The search results do not provide granular laboratory protocols (e.g., exact sample preparation, buffer recipes). However, the high-level workflow for the pharmacokinetic and efficacy studies can be summarized as follows. This diagram outlines the general flow of a pre-clinical or clinical study:



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Advice for Navigating Information Gaps

- **Focus on General Principles:** Given the lack of specific **Ozarelix** protocols, rigorously apply established best practices for working with peptide-based GnRH antagonists [4].
- **Consult Related Methods:** Examine methodologies from studies on structurally similar peptides (like LXT-101 [5]) for insights into handling, analysis (e.g., LC-MS/MS), and formulation.

- **Reach Out:** If possible, contact the organizations previously involved in **Ozarelix** development or authors of the cited papers for additional technical details.

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Address: Ontario, CA 91761, United States

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